An In-depth Technical Guide to Fmoc-PEG2-Val-Cit-PAB-OH: A Core Component in Antibody-Drug Conjugates
An In-depth Technical Guide to Fmoc-PEG2-Val-Cit-PAB-OH: A Core Component in Antibody-Drug Conjugates
Introduction
Fmoc-PEG2-Val-Cit-PAB-OH is a sophisticated, cleavable linker molecule integral to the design and synthesis of modern Antibody-Drug Conjugates (ADCs). ADCs are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects these two components, is critical for the overall efficacy and safety of the ADC. This technical guide provides a comprehensive overview of the structure, properties, and applications of Fmoc-PEG2-Val-Cit-PAB-OH for researchers, scientists, and professionals in the field of drug development.
The design of this linker incorporates several key functional units: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This multi-component structure ensures stability in systemic circulation and facilitates the specific, controlled release of the cytotoxic payload within target tumor cells.[][2]
Chemical Structure and Physicochemical Properties
The unique arrangement of its constituent parts gives Fmoc-PEG2-Val-Cit-PAB-OH its desirable characteristics for ADC development. The Fmoc group provides a temporary protective block during synthesis, which can be selectively removed to allow for further chemical modifications.[3] The PEG2 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The Val-Cit dipeptide is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][] Following this enzymatic cleavage, the PAB spacer undergoes a spontaneous self-immolation process to release the attached drug in its active form.[6]
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// Define nodes for atoms and groups Fmoc [label="Fmoc"]; PEG2 [label="PEG2"]; Val [label="Val"]; Cit [label="Cit"]; PAB [label="PAB"]; OH [label="OH"];
// Define bonds Fmoc -- PEG2 [len=1.5]; PEG2 -- Val [len=1.2]; Val -- Cit [len=1.0]; Cit -- PAB [len=1.2]; PAB -- OH [len=1.0];
// Positioning - create a linear structure Fmoc [pos="0,0!"]; PEG2 [pos="1.5,0!"]; Val [pos="2.7,0!"]; Cit [pos="3.7,0!"]; PAB [pos="4.9,0!"]; OH [pos="5.9,0!"]; } caption: "Schematic of Fmoc-PEG2-Val-Cit-PAB-OH."
A summary of the key physicochemical properties of Fmoc-PEG2-Val-Cit-PAB-OH is provided in the table below. These values have been compiled from various chemical suppliers and are representative of a high-purity research-grade product.
| Property | Value | References |
| CAS Number | 2055024-59-2 | [3][7][8][9][10][11] |
| Molecular Formula | C40H52N6O9 | [7][8][9][10][11] |
| Molecular Weight | 760.88 g/mol | [7][10] |
| Appearance | White to off-white solid | [10] |
| Purity | Typically >95% | [8][11] |
| Solubility | Soluble in DMF, DMSO |
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic efficacy of an ADC constructed with a Val-Cit-PAB linker is contingent upon a precise, multi-step intracellular process. This process ensures that the cytotoxic payload is delivered specifically to the target cancer cells, thereby minimizing collateral damage to healthy tissues.[][2]
The journey of the ADC begins with its circulation in the bloodstream, where the linker remains stable. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle rich in degradative enzymes.[2][12]
Within the lysosome, the high concentration of cathepsin B facilitates the cleavage of the amide bond between the citrulline and the PAB spacer.[4][6] This enzymatic cleavage is the critical first step in the drug release mechanism. The cleavage unmasks an amino group on the PAB moiety, which initiates a spontaneous 1,6-elimination reaction. This "self-immolative" cascade results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and an aza-quinone methide byproduct.[6][13]
Experimental Protocols
The successful synthesis of an ADC using Fmoc-PEG2-Val-Cit-PAB-OH involves a series of well-defined chemical reactions. The following protocols provide a general framework for the key steps in this process. It is important to note that specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized depending on the specific payload and antibody being used.
Protocol 1: Synthesis of the Fmoc-Val-Cit-PAB-OH Intermediate
There are multiple synthetic routes to prepare the core Val-Cit-PAB structure. An improved method that minimizes epimerization involves a multi-step process starting with the coupling of Fmoc-protected citrulline to p-aminobenzyl alcohol, followed by deprotection and subsequent coupling to Fmoc-protected valine.[14][15]
-
Amide Bond Formation (Fmoc-Cit-PAB-OH):
-
Dissolve Fmoc-L-Citrulline and a coupling agent such as HATU in an appropriate solvent like DMF.
-
Add p-aminobenzyl alcohol to the solution.
-
Stir the reaction at room temperature until completion, monitoring progress by TLC or LC-MS.
-
Purify the product, Fmoc-Cit-PAB-OH, using column chromatography.[14]
-
-
Fmoc Deprotection:
-
Dipeptide Formation (Fmoc-Val-Cit-PAB-OH):
Protocol 2: Payload Attachment and Final Linker Synthesis
Once the core linker is synthesized, the cytotoxic payload is attached. This typically involves activating the hydroxyl group of the PAB spacer.
-
Activation of PAB-OH:
-
Dissolve Fmoc-Val-Cit-PAB-OH in an anhydrous solvent like DMF under an inert atmosphere.
-
Add an activating agent, such as bis(4-nitrophenyl) carbonate (PNP-carbonate), and a non-nucleophilic base like DIPEA.[15]
-
Stir the reaction at room temperature for 1-2 hours to form the activated linker, Fmoc-Val-Cit-PAB-PNP.[15]
-
-
Payload Conjugation:
-
The activated linker (Fmoc-Val-Cit-PAB-PNP) is then reacted with the cytotoxic drug, which typically has a nucleophilic handle (e.g., an amine or hydroxyl group). This reaction forms a carbamate bond, covalently linking the payload to the PAB spacer.
-
Protocol 3: ADC Conjugation and Purification
The final step is the conjugation of the drug-linker construct to the monoclonal antibody.
-
Final Fmoc Deprotection:
-
The Fmoc group on the drug-linker construct is removed using piperidine in DMF, exposing a primary amine on the PEG spacer.[17]
-
-
Maleimide Functionalization (if applicable):
-
For conjugation to antibody cysteine residues, the exposed amine is often reacted with a maleimide-containing reagent, such as maleimidocaproyl-OSu (MC-OSu), to create a maleimide-functionalized drug-linker.[14]
-
-
Antibody Reduction and Conjugation:
-
The disulfide bonds in the hinge region of the antibody are partially reduced using a reducing agent like TCEP to generate free thiol groups.
-
The maleimide-functionalized drug-linker is then added to the reduced antibody. The maleimide groups react specifically with the free thiols to form a stable thioether bond.
-
-
Purification:
-
The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is typically achieved using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
// Nodes Start [label="Start: Fmoc-Cit-OH + PAB-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="1. Coupling (HATU)"]; Intermediate1 [label="Fmoc-Cit-PAB-OH"]; Step2 [label="2. Fmoc Deprotection (Piperidine)"]; Intermediate2 [label="H-Cit-PAB-OH"]; Step3 [label="3. Dipeptide Formation (Fmoc-Val-OSu)"]; Intermediate3 [label="Fmoc-Val-Cit-PAB-OH"]; Step4 [label="4. PAB-OH Activation (PNP-Carbonate)"]; Intermediate4 [label="Fmoc-Val-Cit-PAB-PNP"]; Step5 [label="5. Payload Conjugation"]; Intermediate5 [label="Fmoc-Val-Cit-PAB-Payload"]; Step6 [label="6. Final Fmoc Deprotection"]; Intermediate6 [label="H-Val-Cit-PAB-Payload"]; Step7 [label="7. Conjugation to Antibody"]; Final_ADC [label="Final ADC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Intermediate4; Intermediate4 -> Step5; Step5 -> Intermediate5; Intermediate5 -> Step6; Step6 -> Intermediate7; Step7 -> Final_ADC; } caption: "General workflow for ADC synthesis."
Conclusion
Fmoc-PEG2-Val-Cit-PAB-OH is a highly versatile and effective linker for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a cleavable dipeptide, a self-immolative spacer, and a hydrophilic PEG unit, provides the necessary stability and controlled-release properties for targeted cancer therapy. A thorough understanding of its chemical properties, mechanism of action, and synthetic protocols is essential for researchers working to harness the full potential of this powerful therapeutic strategy. The continued refinement of such linker technologies will undoubtedly play a pivotal role in the future of oncology drug development.[17]
References
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-PEG2-Val-Cit-PAB-OH, ADC linker, 2055024-59-2 | BroadPharm [broadpharm.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Fmoc-PEG2-Val-Cit-PAB-OH - Creative Biolabs [creative-biolabs.com]
- 10. purepeg.com [purepeg.com]
- 11. glycomindsynth.com [glycomindsynth.com]
- 12. Purchase Directly from Fmoc-Val-Cit-PAB | China Fmoc-Val-Cit-PAB Supplies [liwei-peptide.com]
- 13. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
